((2-Hydroxyethyl)amino)phenylmercury acetate
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Overview
Description
((2-Hydroxyethyl)amino)phenylmercury acetate: is an organomercury compound with the chemical formula C10H13HgNO2 . It is known for its applications in various fields, including chemistry, biology, and industry. The compound is characterized by the presence of a phenylmercury group attached to an aminoethyl group, which is further connected to an acetate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ((2-Hydroxyethyl)amino)phenylmercury acetate typically involves the reaction of phenylmercury acetate with 2-aminoethanol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
Phenylmercury acetate+2-aminoethanol→((2-Hydroxyethyl)amino)phenylmercury acetate
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes the purification of the final product through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: ((2-Hydroxyethyl)amino)phenylmercury acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different mercury-containing species.
Reduction: Reduction reactions can convert the mercury center to a lower oxidation state.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halides, thiols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield mercuric oxide, while substitution reactions can produce various organomercury derivatives.
Scientific Research Applications
Chemistry: ((2-Hydroxyethyl)amino)phenylmercury acetate is used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.
Biology: In biological research, the compound is utilized for its antimicrobial properties. It has been studied for its effects on various microorganisms.
Industry: In industrial settings, this compound is used in the production of specialty chemicals and as a preservative in certain products.
Mechanism of Action
The mechanism of action of ((2-Hydroxyethyl)amino)phenylmercury acetate involves the interaction of the mercury center with biological molecules. The compound can bind to thiol groups in proteins, disrupting their function and leading to antimicrobial effects. The molecular targets include enzymes and other proteins essential for microbial survival.
Comparison with Similar Compounds
- Phenylmercury acetate
- Phenylmercury chloride
- Phenylmercury nitrate
Comparison: ((2-Hydroxyethyl)amino)phenylmercury acetate is unique due to the presence of the aminoethyl group, which imparts different chemical and biological properties compared to other phenylmercury compounds. This structural difference can influence its reactivity, solubility, and antimicrobial activity.
Conclusion
This compound is a versatile compound with significant applications in various fields. Its unique structure and reactivity make it valuable for scientific research and industrial use. Understanding its preparation, reactions, and mechanism of action can further enhance its utility in different domains.
Properties
CAS No. |
61792-06-1 |
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Molecular Formula |
C10H13HgNO2 |
Molecular Weight |
379.81 g/mol |
IUPAC Name |
(2-acetyloxyethylamino)-phenylmercury |
InChI |
InChI=1S/C6H5.C4H8NO2.Hg/c1-2-4-6-5-3-1;1-4(6)7-3-2-5;/h1-5H;5H,2-3H2,1H3;/q;-1;+1 |
InChI Key |
JKDGLOZFFSHVDZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCCN[Hg]C1=CC=CC=C1 |
Origin of Product |
United States |
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